Hémine

Vue d'ensemble

Description

L'hématine, également connue sous le nom de ferrihème, hématosine, hydroxyhémine, oxyhème, phénodine ou oxyhémichromogène, est un pigment bleu foncé ou brunâtre contenant du fer à l'état ferrique. Elle est obtenue par oxydation de l'hème, un composant de l'hémoglobine dans les globules rouges. L'hématine joue un rôle crucial dans divers processus biologiques, notamment la synthèse de la globine et l'inhibition de la synthèse de la porphyrine .

Applications De Recherche Scientifique

Hematin has a wide range of scientific research applications:

Chemistry: Hematin is used as a catalyst in the synthesis of organic compounds and in various chemical reactions.

Biology: Hematin is an integral component of hemoglobin and other hemoproteins, playing a vital role in oxygen transport and storage.

Medicine: Hematin is used in the treatment of porphyrias, a group of disorders caused by abnormalities in the synthesis of heme.

Industry: Hematin is utilized in biochemical assays and experiments, contributing to advancements in biotechnological techniques and understanding

Mécanisme D'action

Target of Action

Hematin, also known as ferriheme, hematosin, hydroxyhemin, oxyheme, phenodin, or oxyhemochromogen , is a dark bluish or brownish pigment containing iron in the ferric state . It is obtained by the oxidation of heme . Hematin’s primary targets are the enzymes involved in the synthesis of porphyrin and globin .

Mode of Action

Hematin inhibits the synthesis of porphyrin by repressing the synthesis of ALAS1 , an enzyme involved in the first step of heme biosynthesis. Simultaneously, it stimulates the synthesis of globin , a protein that combines with heme to form hemoglobin, which is essential for oxygen transport .

Biochemical Pathways

Hematin plays a central role in diverse, life-essential processes that range from ubiquitous, housekeeping pathways such as respiration, to highly cell-specific ones such as oxygen transport by hemoglobin . The regulation of heme synthesis and its utilization is highly regulated and cell-specific .

Pharmacokinetics

It is known that hematin, once administered, is cleared hepatically and is best represented pharmacokinetically by a two-compartment model comprised of a rapid initial phase followed by a slower second phase .

Result of Action

The molecular and cellular effects of hematin’s action are primarily seen in its ability to inhibit the synthesis of porphyrin and stimulate the synthesis of globin . This dual action helps regulate the levels of these two crucial components of hemoglobin, thereby influencing oxygen transport and storage in the body .

Action Environment

The action of hematin can be influenced by various environmental factors. For instance, the presence of glutathione (GSH) in the cellular environment can affect hematin’s structural integrity, thereby inhibiting hematin-induced cytotoxicity . Moreover, GSH endogenous levels serve as a barrier to hematin-induced cytotoxicity in K562 cells, as shown by the depletion in GSH .

Analyse Biochimique

Biochemical Properties

Hematin inhibits the synthesis of porphyrin by repressing ALAS1 synthesis . It also stimulates the synthesis of globin . Hematin is a component of cytochromes and peroxidases . It interacts with these enzymes and proteins, playing a vital role in various biochemical reactions.

Cellular Effects

Hematin and its derivatives have been shown to induce dose-dependent red blood cell (RBC) spherization and hemolysis . Hematin at nanomolar concentrations increased calcium levels in RBCs . Both compounds triggered acute phosphatidylserine exposure on the membrane surface, reversible after 60 minutes of incubation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Hematin’s molecular mechanism involves its interaction with various biomolecules. For instance, in the protoheme, the iron atom replaces the two hydrogen atoms carried by two of the four nitrogen atoms but is linked with the four nitrogen atoms by coordination . Hematin also progressively inactivates thrombin .

Temporal Effects in Laboratory Settings

The effects of Hematin can change over time in laboratory settings. For example, Hematin at 1 µM led to a decrease of calcein positive events count . These changes include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Hematin is involved in the metabolic pathway of heme breakdown. It inhibits the synthesis of porphyrin (by repressing ALAS1 synthesis), and stimulates the synthesis of globin . It is a component of cytochromes and peroxidases .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'hématine est généralement dérivée de l'hème, qui est extrait de l'hémoglobine des globules rouges. La conversion de l'hème en hématine implique l'oxydation de l'atome de fer dans le groupe hème de l'état ferreux (Fe2+) à l'état ferrique (Fe3+). Ce processus est souvent facilité par des oxydants chimiques .

Méthodes de production industrielle

La production industrielle de l'hématine implique plusieurs étapes :

Extraction de l'hème : L'hème est extrait de sources comme les globules rouges par lyse cellulaire et séparation des autres composants cellulaires.

Oxydation chimique : L'hème extrait est soumis à une oxydation à l'aide d'un agent oxydant, convertissant l'ion fer de son état ferreux à l'état ferrique, transformant ainsi l'hème en hématine.

Purification et caractérisation : L'hématine résultante est purifiée par des techniques telles que la chromatographie ou la cristallisation pour éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

L'hématine subit diverses réactions chimiques, notamment :

Oxydation : L'hématine peut être oxydée davantage, affectant sa réactivité et son interaction avec d'autres molécules.

Réduction : L'hématine peut être réduite en hème dans certaines conditions.

Substitution : L'hématine peut subir des réactions de substitution où les ligands attachés au centre du fer sont remplacés par d'autres ligands.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants utilisés dans la conversion de l'hème en hématine comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Agents réducteurs : Des agents réducteurs comme le dithionite de sodium peuvent être utilisés pour convertir l'hématine en hème.

Ligands : Divers ligands, tels que les ions hydroxyde, peuvent se coordonner au centre du fer dans l'hématine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent différentes formes d'hème et de dérivés de l'hématine, selon les réactifs et les conditions spécifiques utilisés .

Applications de la recherche scientifique

L'hématine a une large gamme d'applications de recherche scientifique :

Chimie : L'hématine est utilisée comme catalyseur dans la synthèse de composés organiques et dans diverses réactions chimiques.

Biologie : L'hématine est un composant essentiel de l'hémoglobine et d'autres hémoprotéines, jouant un rôle vital dans le transport et le stockage de l'oxygène.

Médecine : L'hématine est utilisée dans le traitement des porphyries, un groupe de troubles causés par des anomalies dans la synthèse de l'hème.

Industrie : L'hématine est utilisée dans les dosages et les expériences biochimiques, contribuant aux avancées dans les techniques biotechnologiques et la compréhension

Mécanisme d'action

L'hématine exerce ses effets par plusieurs mécanismes :

Inhibition de la synthèse de la porphyrine : L'hématine inhibe la synthèse de la porphyrine en réprimant la synthèse de la delta-aminolévulinate synthase (ALAS1), une enzyme clé de la voie de synthèse de la porphyrine.

Stimulation de la synthèse de la globine : L'hématine stimule la synthèse de la globine, un composant essentiel de l'hémoglobine.

Réactions de transfert d'électrons : L'hématine participe aux réactions de transfert d'électrons, la rendant essentielle dans divers processus enzymatiques

Comparaison Avec Des Composés Similaires

Composés similaires

Hémine : L'this compound est une forme oxydée de l'hème, similaire à l'hématine, mais avec un ligand chlorure au lieu d'un ligand hydroxyde.

Protoporphyrine IX : La protoporphyrine IX est un précurseur de l'hème et de l'hématine, contenant un ion fer coordonné au centre d'un anneau porphyrine.

Cytochromes : Les cytochromes sont des hémoprotéines impliquées dans le transport des électrons et la production d'énergie, contenant des groupes hème similaires à l'hématine

Unicité de l'hématine

L'hématine est unique en raison de sa capacité à inhiber la synthèse de la porphyrine et à stimuler la synthèse de la globine, ce qui en fait un composé précieux dans le traitement des porphyries. Son rôle dans les réactions de transfert d'électrons et son utilisation comme catalyseur dans les réactions chimiques mettent en évidence son importance dans divers domaines scientifiques .

Activité Biologique

Hematin, a derivative of heme, has garnered significant attention due to its biological activities and potential therapeutic applications. This article explores the various aspects of hematin's biological activity, including its effects on red blood cells (RBCs), its role in antimalarial activity, and its interactions with cellular mechanisms.

Hematin and Red Blood Cells

Toxicity and Morphological Changes

Research indicates that hematin is more reactive and toxic to human RBCs compared to hemin. Studies have shown that both compounds induce acute phosphatidylserine exposure on the RBC membrane, a marker of cell stress. Hematin triggers significant morphological changes in RBCs, leading to spherization and hemolysis in a dose-dependent manner. The maximum hemolysis rates for hematin were found to be higher than those for hemin, indicating its greater reactivity towards RBC transformation .

Mechanism of Action

The transformation induced by hematin is associated with an increase in intracellular calcium concentration ([Ca²⁺]i), although this process appears to be independent of extracellular calcium levels. This suggests that hematin's effects on RBCs may involve complex intracellular signaling pathways that warrant further investigation .

Antimalarial Activity

Inhibition of β-Hematin Formation

Hematin plays a crucial role in the formation of β-hematin, a polymeric form of heme that is associated with malaria parasites. In vitro studies have demonstrated that various compounds can inhibit β-hematin formation, which is critical for the survival of Plasmodium falciparum, the malaria-causing parasite. A high-throughput screening identified numerous inhibitors with IC50 values less than 5 μM, highlighting the potential for developing new antimalarial drugs targeting this pathway .

Case Studies

In one study, 171 β-hematin inhibitors were identified as active against P. falciparum, with several demonstrating nanomolar activity. These findings emphasize the importance of targeting β-hematin formation as a strategy for antimalarial drug development . Additionally, structural analyses have revealed insights into how different chemical scaffolds interact with β-hematin, providing a foundation for future drug design .

Data Summary

Propriétés

Numéro CAS |

15489-90-4 |

|---|---|

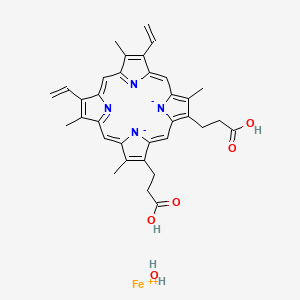

Formule moléculaire |

C34H33FeN4O5 |

Poids moléculaire |

633.5 g/mol |

Nom IUPAC |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide |

InChI |

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3 |

Clé InChI |

BMUDPLZKKRQECS-UHFFFAOYSA-K |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |

SMILES canonique |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3] |

Apparence |

Solid powder |

Key on ui other cas no. |

15489-90-4 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hematin contribute to malaria parasite survival?

A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].

Q2: How do antimalarial drugs like chloroquine target hematin?

A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of hematin into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on hematin crystals, effectively arresting their growth [].

Q3: Does the interaction between chloroquine and hematin involve specific structural changes?

A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of hematin []. This binding leads to a shift in specific Raman peaks, indicating a change in the hematin molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].

Q4: What role do lipids play in hematin crystallization within the parasite?

A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in hematin crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster hematin crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].

Q5: What is the molecular formula and weight of hematin?

A5: Hematin, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.

Q6: How is hematin characterized spectroscopically?

A6: Hematin exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze hematin's structural properties and interactions with other molecules.

Q7: How stable is hematin under different conditions?

A7: Hematin stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, hematin can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].

Q8: How does the stability of hematin impact its therapeutic use?

A8: The stability of hematin is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of hematin can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].

Q9: Are there strategies to enhance hematin stability?

A9: Yes, different formulations of hematin have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized hematin, exhibits minimal effects on coagulation [].

Q10: Does hematin possess any catalytic activity?

A10: Yes, hematin exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes hematin a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].

Q11: Are there examples of hematin being used as a catalyst in other applications?

A11: Hematin immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes hematin's catalytic activity for environmental remediation purposes.

Q12: How is computational chemistry employed in hematin research?

A12: Computational methods, like DFT calculations, aid in understanding the interactions of hematin with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.

Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?

A13: Studies have shown that while binding to hematin is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like hematin, appear to play a crucial role in inhibiting β-hematin formation [, ].

Q14: Are there specific structural features that contribute to enhanced antimalarial activity?

A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.

Q15: What is known about the pharmacokinetics of hematin?

A15: The pharmacokinetic properties of hematin have been studied in various animal models and humans. Research indicates that intravenously administered hematin rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that hematin can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.

Q16: What are the effects of hematin administration in patients with congenital erythropoietic porphyria?

A16: Intravenous hematin administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].

Q17: How do malaria parasites develop resistance to chloroquine?

A17: While chloroquine targets hematin, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in hematin itself []. This altered drug accumulation effectively reduces chloroquine's access to hematin, diminishing its efficacy.

Q18: What are the potential adverse effects associated with hematin therapy?

A18: Hematin, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded hematin with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.